(5Z)-5-({3-[4-(1-naphthylmethoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-5-({3-[4-(1-naphthylmethoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a thiazolidinone ring, a pyrazole ring, and a naphthylmethoxy group, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-({3-[4-(1-naphthylmethoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with an appropriate β-diketone.
Introduction of the Naphthylmethoxy Group: This step involves the reaction of the pyrazole derivative with 1-naphthylmethanol in the presence of a suitable catalyst.
Formation of the Thiazolidinone Ring: This is typically done by reacting the intermediate with a thioamide and an α-halo ketone under basic conditions.
Final Coupling Reaction: The final step involves the coupling of the thiazolidinone derivative with the pyrazole derivative under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrazole ring or the thiazolidinone ring, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Dihydro derivatives
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Chemistry
The unique structure of this compound makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and cellular pathways due to its complex structure and functional groups.
Medicine
Potential medicinal applications include its use as a lead compound for developing new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (5Z)-5-({3-[4-(1-naphthylmethoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-({3-[4-(1-naphthylmethoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one
- 7-(1-Naphthylmethoxy)-4-phenyl-2H-chromen-2-one
- 6-phenyl-1,2,3,4-tetrahydro-2,5-benzodiazocin-1-one
Uniqueness
The uniqueness of this compound lies in its combination of a thiazolidinone ring, a pyrazole ring, and a naphthylmethoxy group. This combination provides a distinct set of chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C33H27N3O2S2 |
---|---|
Molecular Weight |
561.7 g/mol |
IUPAC Name |
(5Z)-5-[[3-[4-(naphthalen-1-ylmethoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C33H27N3O2S2/c1-2-19-35-32(37)30(40-33(35)39)20-26-21-36(27-12-4-3-5-13-27)34-31(26)24-15-17-28(18-16-24)38-22-25-11-8-10-23-9-6-7-14-29(23)25/h3-18,20-21H,2,19,22H2,1H3/b30-20- |
InChI Key |
MXOJYWRLHBGLKG-COEJQBHMSA-N |
Isomeric SMILES |
CCCN1C(=O)/C(=C/C2=CN(N=C2C3=CC=C(C=C3)OCC4=CC=CC5=CC=CC=C54)C6=CC=CC=C6)/SC1=S |
Canonical SMILES |
CCCN1C(=O)C(=CC2=CN(N=C2C3=CC=C(C=C3)OCC4=CC=CC5=CC=CC=C54)C6=CC=CC=C6)SC1=S |
Origin of Product |
United States |
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